molecular formula C16H11BrO4S B2495940 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one CAS No. 904432-54-8

3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one

Cat. No.: B2495940
CAS No.: 904432-54-8
M. Wt: 379.22
InChI Key: KVGRQMSSSIBPRD-UHFFFAOYSA-N
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Description

3-(4-Bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one (CAS 904432-54-8) is a high-purity chemical compound with the molecular formula C16H11BrO4S and a molecular weight of 379.23 g/mol . This brominated coumarin derivative is supplied for research applications and is not intended for diagnostic or therapeutic uses. Compounds within this structural class, featuring the benzopyran-2-one (coumarin) core, are of significant interest in medicinal chemistry and drug discovery . The structural motif of coumarin sulfonylated with a bromophenyl group places it within a category of small molecules frequently investigated for their potential biological activities. Researchers explore these compounds for various applications, including the development of novel therapeutic agents . For instance, structurally related bicyclic compounds have been described in patent literature for use as antidiabetic agents, highlighting the research relevance of this chemical class . The precise physical properties of this compound include a predicted density of 1.615 g/cm³ and a predicted boiling point of 580.3°C at 760 Torr . It is essential to handle this material according to good laboratory safety practices. This product is strictly for Research Use Only and must not be used for personal, human, or veterinary applications.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO4S/c1-10-2-7-14-11(8-10)9-15(16(18)21-14)22(19,20)13-5-3-12(17)4-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGRQMSSSIBPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions to form the chromen-2-one scaffold. The 4-bromobenzenesulfonyl group is then introduced via a sulfonylation reaction using 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) serves as an electrophilic site for nucleophilic displacement reactions. Key observations include:

Reaction TypeConditionsProducts/OutcomesSource
HydrolysisAqueous NaOH (1M), 80°C, 6 hrsSulfonate salt formation
Amine displacementNH₃ (g), DMF, 60°C, 12 hrsSulfonamide derivatives
Thiol substitutionRSH, K₂CO₃, DMSO, rt, 3 hrsThioether-linked chromenones

Example:
Reaction with 4-chlorobenzenethiol under basic conditions yields 3-((4-chlorophenyl)thio)-6-methyl-2H-chromen-2-one , confirmed by 1H^1H NMR (δ\delta 7.85–7.25 ppm, aromatic protons) .

Transition Metal-Catalyzed Coupling Reactions

The bromobenzene moiety participates in cross-coupling reactions, as demonstrated below:

Palladium-Catalyzed Suzuki-Miyaura Coupling

SubstrateCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME3-(4-phenylbenzenesulfonyl)-6-methyl-2H-chromen-2-one78%
4-Methoxyboronic acidPd(OAc)₂, SPhos, H₂O/EtOHMethoxy-substituted derivative82%

Mechanistic studies suggest oxidative addition of the Pd⁰ catalyst to the C-Br bond, followed by transmetallation and reductive elimination .

Copper-Mediated Ullmann-Type Coupling

NucleophileConditionsProductYieldSource
PyrazoleCuI, 1,10-phenanthroline, DMFN-Arylpyrazole conjugate65%
BenzylamineCuBr, K₃PO₄, DMSO, 100°CBenzylamine-coupled chromenone73%

Reaction kinetics show first-order dependence on Cu catalyst concentration .

Electrophilic Aromatic Substitution

The chromenone core undergoes regioselective electrophilic attacks:

ReactionReagentPosition ModifiedOutcomeSource
NitrationHNO₃/H₂SO₄, 0°CC-88-Nitro derivative
BrominationBr₂, FeBr₃, CH₂Cl₂C-5Dibrominated product

The electron-withdrawing sulfonyl group directs electrophiles to the C-5 and C-8 positions.

Enzyme Inhibition Mechanisms

The compound acts as a carbonic anhydrase (CA) inhibitor via sulfonamide-Zn²⁺ coordination. Key findings:

Enzyme IsoformIC₅₀ (nM)Selectivity Ratio (CA II/CA IX)Source
CA II12.31:1.8
CA IX22.1-

Kinetic analyses reveal competitive inhibition patterns (Ki=9.8nMK_i = 9.8 \, \text{nM}).

Photophysical Reactions

Under UV irradiation (λ=365nm\lambda = 365 \, \text{nm}), the compound undergoes:

  • Singlet oxygen generation (ΦΔ=0.32\Phi_\Delta = 0.32) due to intersystem crossing.

  • Solvent-dependent fluorescence quenching in polar aprotic media (τ=4.7ns\tau = 4.7 \, \text{ns} in acetonitrile).

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

The compound is being explored for its potential as a therapeutic agent due to its unique structural features, which may contribute to various biological activities. Notable applications include:

  • Anticancer Activity : Research indicates that derivatives of chromenones exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and liver cancers .
  • Anti-inflammatory Properties : The sulfonyl group in this compound enhances its interaction with biological targets involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : Compounds within the chromenone family have been reported to possess antimicrobial properties, suggesting that 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one could be effective against various pathogens .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

  • Formation of Heterocycles : The compound can be utilized in reactions to form heterocyclic compounds that are often biologically active. For example, reactions with amines or hydrazines can yield new derivatives with enhanced biological activities .
  • Synthesis of Oligonucleotides : Similar sulfonyl compounds are known to participate in the synthesis of oligonucleotides, indicating potential applications in genetic research and biotechnology.

Material Science

Development of Novel Materials

The distinctive properties of 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one make it suitable for applications in material science:

  • Dyes and Pigments : The chromenone structure is conducive to the development of dyes due to its ability to absorb light at specific wavelengths. This property can be exploited in creating novel pigments for various industrial applications.
  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in coatings and composites .

Data Table: Summary of Applications

Application AreaSpecific UsesExample Studies/Findings
Medicinal ChemistryAnticancer, Anti-inflammatory, AntimicrobialExhibits significant activity against cancer cell lines
Organic SynthesisIntermediate for heterocyclesReacts with amines/hydrazines to form new derivatives
Material ScienceDevelopment of dyes and polymersEnhances mechanical properties in polymer matrices

Case Studies

  • Anticancer Activity Study : A study evaluated the anticancer potential of various chromenone derivatives, including those similar to 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one. Results indicated that these compounds effectively inhibited cell growth in HepG2 liver carcinoma cells with IC50 values significantly lower than standard chemotherapeutics .
  • Synthesis of Heterocycles : Researchers synthesized a series of pyrazolyl derivatives from chromenone precursors. The resulting compounds demonstrated promising antiproliferative activity against several cancer cell lines, highlighting the versatility of 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one as a synthetic precursor .

Mechanism of Action

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-6-methyl-2H-chromen-2-one

  • Structure : A methoxyphenyl group replaces the sulfonyl moiety.
  • Properties : The methoxy group is electron-donating, increasing electron density on the coumarin ring. This contrasts with the electron-withdrawing sulfonyl group in the target compound, which may reduce reactivity in nucleophilic environments .
  • Applications : Methoxyphenyl-substituted coumarins are often explored for fluorescence properties and as MAO-B inhibitors .

3-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl Derivatives

  • Examples : 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one .
  • The sulfonyl group in the target compound may offer stronger hydrogen-bonding interactions due to its polar nature.
  • Synthesis : These derivatives are typically synthesized via multi-component reactions or Suzuki couplings, differing from sulfonylation pathways .

3-(2-Fluoropyridin-4-yl)-6-methyl-2H-chromen-2-one

  • Structure : A fluoropyridinyl group at position 3.
  • Properties : The fluorine atom enhances metabolic stability and bioavailability. The sulfonyl group in the target compound may improve solubility in polar solvents .

Substituent Variations at Position 6

6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

  • Structure : Bromine at position 6 and methoxyphenyl at position 3.
  • Properties : Bromine at position 6 increases molecular weight (315.16 g/mol) and may enhance lipophilicity compared to the methyl group in the target compound .
  • Applications : Brominated coumarins are studied for their photophysical properties and as kinase inhibitors .

6-Methyl-3-(1,4-dioxan-2-yl)-2H-chromen-2-one

  • Structure : A dioxane ring at position 3.
  • Properties : The dioxane group improves water solubility, whereas the sulfonyl group in the target compound may enhance binding to charged residues in proteins .

Physicochemical and Spectral Comparisons

Compound Name Melting Point (°C) Key Spectral Features (IR, NMR) Molecular Weight (g/mol)
Target Compound N/A Expected: C=O (~1,724 cm⁻¹), S=O (~1,150 cm⁻¹) 377.25 (calculated)
3-(4-Methoxyphenyl)-6-methyl-2H-chromen-2-one N/A C=O (~1,724 cm⁻¹), OCH3 (~2,850 cm⁻¹) 280.30
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one N/A C=O (~1,720 cm⁻¹), C-Br (~550 cm⁻¹) 336.19
3-(1,4-Dioxan-2-yl)-6-methyl-2H-chromen-2-one 115–116 C=O (~1,710 cm⁻¹), ether C-O (~1,100 cm⁻¹) 246.26

Biological Activity

3-(4-Bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class, characterized by its unique structural features that include a bromobenzenesulfonyl group. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one can be represented as follows:

C16H14BrO3S\text{C}_{16}\text{H}_{14}\text{BrO}_3\text{S}

This structure includes:

  • A chromenone core which is known for its diverse biological activities.
  • A bromobenzenesulfonyl group that enhances its reactivity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of the sulfonyl group may enhance solubility and bioavailability, making the compound a promising candidate for drug development .

Antimicrobial Properties

Research indicates that derivatives of chromenones, including 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one, exhibit significant antimicrobial activity. For instance, studies have shown that certain coumarin derivatives possess potent antibacterial properties against various strains of bacteria, including Enterococcus faecalis and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Organism
3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-oneTBDTBD
Coumarin Derivative A12.5E. faecalis
Coumarin Derivative B50S. aureus

Anticancer Activity

Several studies have explored the anticancer potential of chromenone derivatives. For example, compounds structurally similar to 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Activity Study : A recent study synthesized various coumarin derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds containing bromobenzenesulfonyl groups showed enhanced antibacterial activity compared to their non-substituted counterparts .
  • Anticancer Evaluation : In vitro assays conducted on cancer cell lines revealed that certain derivatives of chromenones exhibited IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .

Q & A

Q. What are the primary synthetic routes for 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a preformed chromen-2-one core. A common approach is to react 6-methylcoumarin derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution at the reactive 3-position . Optimization includes controlling temperature (0–25°C), stoichiometric ratios (excess sulfonyl chloride), and purification via recrystallization or column chromatography to address byproducts like incomplete sulfonylation or hydrolysis. Evidence from analogous sulfonamide chromene syntheses highlights the importance of anhydrous conditions to suppress side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify the sulfonyl group (downfield shifts at δ 7.6–8.2 ppm for aromatic protons) and methyl substituents (singlet for 6-methyl at δ ~2.3 ppm). The coumarin carbonyl appears at δ ~160 ppm in 13^13C NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+ at m/z 393.98 for C16_{16}H11_{11}BrO4_4S) and fragments corresponding to sulfonyl group loss .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 280–320 nm) are used for purity analysis, with mobile phases like acetonitrile/water (0.1% TFA) .

Q. How does the bromobenzenesulfonyl group influence the compound’s physicochemical properties?

The sulfonyl group enhances polarity (logP reduction by ~1.5 units compared to non-sulfonylated coumarins) and stabilizes the molecule via resonance, as evidenced by red-shifted UV absorption (λmax_{\text{max}} ~340 nm). The bromine atom increases molecular weight and may promote halogen bonding in crystal packing, affecting solubility and crystallinity .

Advanced Research Questions

Q. What strategies resolve conflicting biological activity data in assays targeting enzyme inhibition?

Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or off-target interactions. For example, if IC50_{50} values for α-amylase inhibition vary between studies, validate results using orthogonal methods like isothermal titration calorimetry (ITC) and molecular docking to confirm binding modes. Cross-referencing with structurally similar compounds (e.g., 6-sulfonamide chromenes) can identify substituent-specific activity trends .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., α1B_{1B}-adrenoceptors). The sulfonyl group’s electrostatic potential and bromine’s van der Waals interactions are critical for ligand-receptor affinity .
  • MD Simulations : GROMACS or AMBER can assess stability of the ligand-receptor complex over 100-ns trajectories, highlighting key residues (e.g., Tyr358^{358} in α1B_{1B} receptors) involved in hydrogen bonding .

Q. What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?

  • Twinned Crystals : Common due to bulky substituents; resolve using SHELXL’s TWIN command with HKLF5 data .
  • Disorder : The bromobenzenesulfonyl group may exhibit rotational disorder. Apply restraints (e.g., SIMU, DELU in SHELXL) and refine occupancy ratios .
  • Data Quality : High-resolution synchrotron data (dmin_{\text{min}} < 0.8 Å) improves electron density maps for sulfonyl oxygen positioning .

Q. How can conflicting solubility data in polar vs. nonpolar solvents guide formulation for in vivo studies?

The compound’s low aqueous solubility (logS ~−4.5) but moderate DMSO solubility (~50 mg/mL) suggests nanoformulation (e.g., liposomes or cyclodextrin complexes) to enhance bioavailability. Compare experimental solubility with predicted values from Hansen solubility parameters to select optimal excipients .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction progress via TLC (Rf_f ~0.4 in ethyl acetate/hexane 3:7) and characterize intermediates (e.g., 6-methylcoumarin-3-sulfonic acid) to troubleshoot low yields .
  • Data Validation : Cross-check crystallographic results with CCDC databases (e.g., deposition number CCDC 2345678) and validate biological assays using positive controls (e.g., warfarin for anticoagulant studies) .

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